REACTION_SMILES
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[Cl:1][c:2]1[n:3][c:4]([Cl:8])[cH:5][n:6][cH:7]1.[c:17]1([CH3:18])[c:19]([CH3:20])[cH:21][cH:22][cH:23][cH:24]1.[cH:9]1[c:10]([CH2:15][NH2:16])[cH:11][cH:12][cH:13][n:14]1>>[c:2]1([NH:16][CH2:15][c:10]2[cH:9][n:14][cH:13][cH:12][cH:11]2)[n:3][c:4]([Cl:8])[cH:5][n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cncc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1cccnc1
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Name
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Type
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product
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Smiles
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Clc1cncc(NCc2cccnc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |